![molecular formula C21H20FN5O3 B2649462 2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-29-8](/img/structure/B2649462.png)

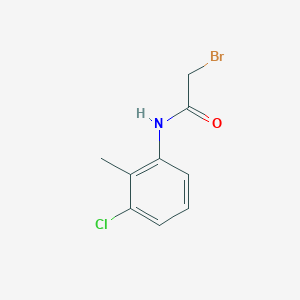

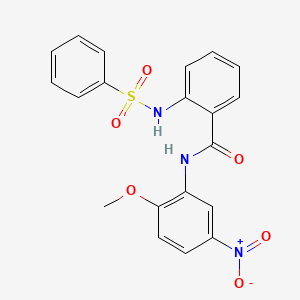

2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of functionalized [1,2,4]triazolo[1,5-a]pyridine . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement has been developed, offering a simple and straightforward method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . This technique allows for the precise determination of the positions of atoms in a molecule and the chemical bonds that connect them.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and could also be applied to the synthesis of leishmania CRK3 inhibitors .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has focused on the synthesis of triazolopyrimidine derivatives using various chemical reactions and protocols. For instance, studies have described the preparation of dihydropyrimidine-2,4-(1H,3H)-dione derivatives and their potential for forming supramolecular assemblies through hydrogen bonding interactions (Fonari et al., 2004). Another study detailed the synthesis of triazolopyrimidines, thiadiazoles, and selenadiazoles from hydrazonoyl halides, highlighting the versatility of triazolopyrimidine scaffolds in heterocyclic chemistry (Abdelhamid et al., 2004).

Biological Activity

The biological activity of triazolopyrimidine derivatives has been a significant area of interest. Research efforts have evaluated these compounds for antimicrobial, antioxidant, and antitumor properties. For example, one study synthesized a series of triazolopyrimidines and assessed their antimicrobial and antioxidant activities, highlighting the potential therapeutic applications of these compounds (Gilava et al., 2020). Similarly, another investigation focused on synthesizing novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the diverse biological activities that can be achieved with modifications to the triazolopyrimidine core (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKSVLWZDKPQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)

![4-{3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2649382.png)

![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2649385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)

![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)

![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)